molecular formula C13H21NO6S2 B015966 N-Succinimidyloxycarbonylheptyl Methanethiosulfonate CAS No. 887407-50-3

N-Succinimidyloxycarbonylheptyl Methanethiosulfonate

Cat. No. B015966
M. Wt: 351.4 g/mol
InChI Key: APKUXMFKVQNCDM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-Succinimidyloxycarbonylheptyl Methanethiosulfonate and related compounds involves the reaction of succinimidyl esters with various alcohols or thiols to produce highly reactive intermediates that can modify proteins or peptides. For example, the synthesis and properties of [35S]dithiobis(succinimidyl propionate), a cleavable protein cross-linking reagent, showcase the method's efficiency in acylating free primary and secondary aliphatic amino groups under mild conditions (Lomant & Fairbanks, 1976).

Molecular Structure Analysis

The molecular structure of compounds like N-Succinimidyloxycarbonylheptyl Methanethiosulfonate is critical for their reactivity and specificity in bioconjugation reactions. The active ester and sulfonate groups present in these molecules enable selective reaction with amino and thiol groups in proteins, respectively. Studies on similar molecules, such as N-succinimidyl 3-(2-pyridyldithio)propionate, highlight the importance of structural features for their function as bifunctional reagents in protein thiolation and protein-protein conjugation (Carlsson, Drevin, & Axén, 1978).

Chemical Reactions and Properties

N-Succinimidyloxycarbonylheptyl Methanethiosulfonate participates in a variety of chemical reactions, primarily targeting amino and thiol groups in proteins. This specificity allows for the reversible modification of proteins, as demonstrated by studies on the reversible modification of sulfhydryl groups of enzymes with methanethiolating reagents, highlighting the compound's utility in bioconjugation and labeling applications (Nishimura, Kenyon, & Smith, 1975).

Scientific Research Applications

RNA Labeling and Purification

  • Methanethiosulfonate (MTS) reagents, such as N-Succinimidyloxycarbonylheptyl Methanethiosulfonate, demonstrate superior efficiency in labeling and purifying 4-thiouridine-containing RNA compared to traditional methods. This facilitates the study of RNA populations without altering miRNA levels or processing machinery, enhancing research into tissue-specific transcription and RNA turnover (Duffy et al., 2015).

Protein Analysis and Modification

  • MMTS, a related methanethiosulfonate, is effective in trapping the thiol-disulfide state of proteins, providing insights into protein S-nitrosylation and enzyme activities. Its ability to form both intramolecular and intermolecular disulfide bonds in proteins is crucial for understanding protein structure and function (Karala & Ruddock, 2007).

Enzyme Activity and Modification

  • Methanethiosulfonate reagents are used to introduce structural modifications in enzymes by reacting with cysteine. This technique has been applied to modify enzymes like subtilisin Bacillus lentus, significantly altering their catalytic activities. Such modifications offer insights into enzyme behavior and potential for biotechnological applications (Dickman & Jones, 2000).

Ion Transport Study

  • In the study of ion transporters like NBCe1-A, methanethiosulfonate reagents have been instrumental in understanding the structural requirements for transport activity. The sensitivity of certain mutants to these reagents sheds light on the transmembrane segment's role in ion translocation (Zhu et al., 2009).

Electrophysiology Research

  • The effects of MTS derivatives on specific ion channels, like the bacterial mechanosensitive channel MscL, have provided valuable information on channel gating mechanisms and the interaction of channel residues with the environment (Yoshimura et al., 2001).

Volatile Sulfur Compounds Study

  • Research into the formation of volatile sulfur compounds in various biological tissues, such as in disrupted cabbage tissues, has been facilitated by the use of methanethiosulfonate derivatives. This contributes to a better understanding of biochemical pathways and reactions (Chin & Lindsay, 1994).

Future Directions

N-Succinimidyloxycarbonylheptyl Methanethiosulfonate has potential in groundbreaking research, unlocking new possibilities in diverse fields. Its role in proteomics research suggests it may have future applications in the study of proteins and their functions .

properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 8-methylsulfonylsulfanyloctanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO6S2/c1-22(18,19)21-10-6-4-2-3-5-7-13(17)20-14-11(15)8-9-12(14)16/h2-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APKUXMFKVQNCDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)SCCCCCCCC(=O)ON1C(=O)CCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50401240
Record name N-Succinimidyloxycarbonylheptyl Methanethiosulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50401240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Succinimidyloxycarbonylheptyl Methanethiosulfonate

CAS RN

887407-50-3
Record name N-Succinimidyloxycarbonylheptyl Methanethiosulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50401240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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